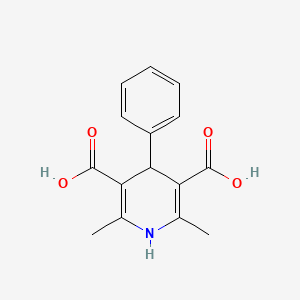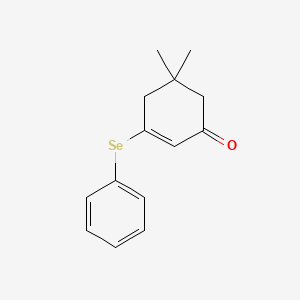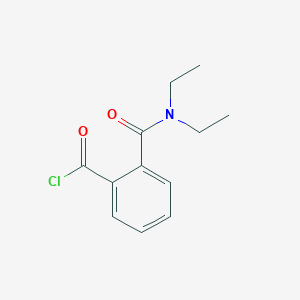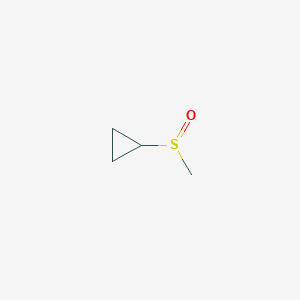
1-Aminocyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aminocyclopentan-1-ol is an organic compound with the molecular formula C5H11NO It is a cyclopentane derivative where an amino group (-NH2) and a hydroxyl group (-OH) are attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Aminocyclopentan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-nitrocyclopentanol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of cyclopentanone with ammonia and a reducing agent such as sodium borohydride.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 1-nitrocyclopentanol. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Aminocyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentanone.
Reduction: It can be reduced to cyclopentanol.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: Cyclopentanone
Reduction: Cyclopentanol
Substitution: Various substituted cyclopentane derivatives
Applications De Recherche Scientifique
1-Aminocyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism by which 1-aminocyclopentan-1-ol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various chemical interactions, making it a versatile compound in both synthetic and biological systems.
Similar Compounds:
2-Aminocyclopentanol: Similar structure but with the amino group on the second carbon.
Cyclopentanol: Lacks the amino group, making it less reactive in certain contexts.
Cyclopentanone: An oxidized form of cyclopentanol, used in different chemical reactions.
Uniqueness: this compound is unique due to the presence of both an amino and a hydroxyl group on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry and research applications.
Propriétés
| 75059-41-5 | |
Formule moléculaire |
C5H11NO |
Poids moléculaire |
101.15 g/mol |
Nom IUPAC |
1-aminocyclopentan-1-ol |
InChI |
InChI=1S/C5H11NO/c6-5(7)3-1-2-4-5/h7H,1-4,6H2 |
Clé InChI |
BVJYDVKFDDPCAW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








acetonitrile](/img/structure/B14450252.png)

